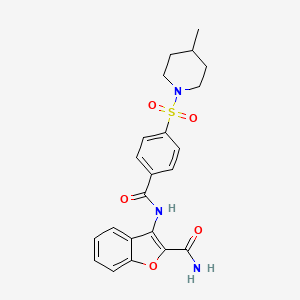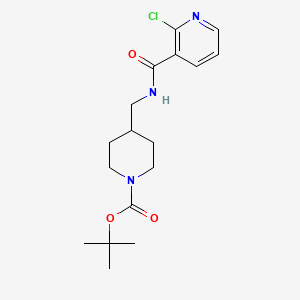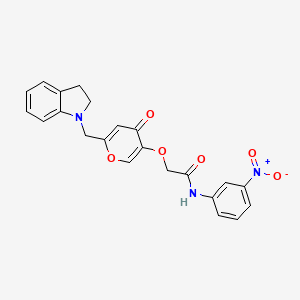
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MBX-2982 and has been studied for its therapeutic potential in treating type 2 diabetes.
Wirkmechanismus
MBX-2982 works by binding to and activating the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of this receptor leads to increased insulin secretion and improved glucose tolerance. MBX-2982 also has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which further enhances glucose-dependent insulin secretion.
Biochemical and Physiological Effects:
Preclinical studies have shown that MBX-2982 can improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of type 2 diabetes. Additionally, MBX-2982 has been shown to improve lipid metabolism and reduce body weight in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBX-2982 is its specificity for the GPR119 receptor, which reduces the risk of off-target effects. However, one limitation of MBX-2982 is its relatively short half-life, which may limit its therapeutic potential in humans.
Zukünftige Richtungen
Future research on MBX-2982 could focus on developing more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, studies could investigate the potential of MBX-2982 in combination with other diabetes medications to enhance its therapeutic effects. Finally, further research could explore the potential of MBX-2982 in other metabolic disorders, such as obesity and dyslipidemia.
Synthesemethoden
The synthesis of MBX-2982 involves several steps, starting with the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)toluene. This compound is then reacted with 4-bromobenzoyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)-4'-bromobenzophenone. The final step involves the reaction of this compound with 2-(2-benzofuranylcarbonyl)aniline to form MBX-2982.
Wissenschaftliche Forschungsanwendungen
MBX-2982 has been extensively studied for its potential therapeutic applications in treating type 2 diabetes. It works by targeting the G-protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, MBX-2982 has been shown to increase insulin secretion and improve glucose tolerance in preclinical studies.
Eigenschaften
IUPAC Name |
3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-12-25(13-11-14)31(28,29)16-8-6-15(7-9-16)22(27)24-19-17-4-2-3-5-18(17)30-20(19)21(23)26/h2-9,14H,10-13H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABEUFRDRJQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)




![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)
![7-Fluoro-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902328.png)

